REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][CH:10]=[O:11])[CH:5]=[CH:6][C:7]=1[F:8].[BH4-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][OH:11])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|
|
Name
|
|
Quantity
|
33.29 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)CC=O
|
Name
|
|
Quantity
|
8.85 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
426 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 1 liter three-necked flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled off
|
Type
|
ADDITION
|
Details
|
1N hydrochloric acid and ether were added
|
Type
|
CUSTOM
|
Details
|
An organic layer and an aqueous layer were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccating agent was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
DISTILLATION
|
Details
|
the concentrate was purified by vacuum distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |